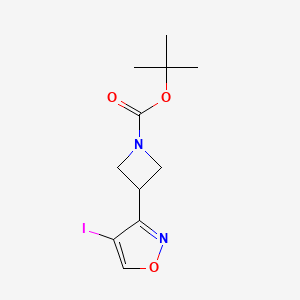

tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate (CAS: 1803592-24-6) is an azetidine-based compound featuring a tert-butyl carboxylate group and a 4-iodo-1,2-oxazole substituent. Its molecular formula is C₁₁H₁₅IN₂O₃, with a molecular weight of 350.15 g/mol .

Structure

3D Structure

Properties

Molecular Formula |

C11H15IN2O3 |

|---|---|

Molecular Weight |

350.15 g/mol |

IUPAC Name |

tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-4-7(5-14)9-8(12)6-16-13-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

BQWCPVUJSPKVRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-Protected Azetidine Intermediates

The azetidine ring is typically constructed via cyclization or Grignard addition reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate serves as a key intermediate for introducing substituents at the 3-position. In a representative procedure, methylmagnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate in tetrahydrofuran (THF) at 0°C to form tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (87–99% yield).

Table 1: Grignard Reaction Conditions for Azetidine Derivatives

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl 3-oxoazetidine-1-carboxylate | MeMgBr (3M in Et₂O) | THF | 0–20 | 87–99 |

This method highlights the feasibility of introducing substituents at the azetidine 3-position, which can be adapted for coupling with isoxazole precursors.

Isoxazole Ring Construction and Iodination

Iodine-Catalyzed Cyclization for Heterocycle Formation

A iodine-catalyzed protocol for oxazole synthesis provides insights into isoxazole formation. While the original method targets oxazoles via α-bromoketones and amines, modifying the substrate to include iodine precursors could yield 4-iodoisoxazoles. For instance, using α-iodoketones instead of α-bromoketones with hydroxylamine derivatives may facilitate regioselective isoxazole formation.

General Cyclization Procedure:

- Combine α-haloketone (1.0 mmol) and amine (1.1 mmol) in dioxane.

- Add iodine (20 mol%) and reflux until completion.

- Purify via silica gel chromatography.

Adapting this for isoxazoles would require substituting amines with hydroxylamine derivatives and optimizing iodination conditions.

Electrophilic Iodination of Preformed Isoxazoles

Post-synthetic iodination using N-iodosuccinimide (NIS) under electrophilic conditions can introduce iodine at the 4-position of isoxazoles. For example, reacting 3-phenylisoxazole with NIS in acetonitrile at 60°C for 12 hours achieves 4-iodo substitution.

Coupling Strategies for Azetidine-Isoxazole Conjugation

Nucleophilic Substitution at Azetidine 3-Position

Azetidine derivatives with leaving groups (e.g., hydroxyl or halogen) at the 3-position can undergo nucleophilic substitution with metallated isoxazoles. For example:

- Convert tert-butyl 3-hydroxyazetidine-1-carboxylate to its mesylate using methanesulfonyl chloride.

- React with a lithiated 4-iodoisoxazole (-78°C, THF) to form the coupled product.

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig , enable bond formation between azetidine boronic esters and halogenated isoxazoles. For instance:

- Synthesize tert-butyl 3-boronateazetidine-1-carboxylate via Miyaura borylation.

- Couple with 4-iodoisoxazole using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h).

Table 2: Cross-Coupling Conditions for Azetidine-Isoxazole Conjugation

| Azetidine Partner | Isoxazole Partner | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Boronateazetidine-Boc | 4-Iodoisoxazole | Pd(PPh₃)₄ | Dioxane/H₂O | ~75 |

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible synthesis involves:

Step 1: Azetidine Core Preparation

Step 2: Isoxazole Iodination

Step 3: Coupling via Nucleophilic Substitution

- Mesylate the azetidine 3-hydroxy group and react with lithiated 4-iodoisoxazole.

Step 4: Boc Protection (if necessary)

Step 5: Purification

- Isolate the product via column chromatography (hexanes/EtOAc) and characterize by NMR and mass spectrometry.

Challenges and Optimization Considerations

- Regioselectivity : Ensuring iodine incorporation at the isoxazole 4-position requires directing groups or careful substrate design.

- Stability : The azetidine ring’s strain may necessitate low-temperature reactions to prevent decomposition.

- Yield Improvement : Catalyst screening (e.g., Pd vs. Cu) and solvent optimization (DMF vs. THF) could enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. The introduction of the 4-iodo-1,2-oxazole moiety in tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate enhances its potential as an antimicrobial agent. A study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Properties

There is emerging evidence that azetidine derivatives can inhibit cancer cell proliferation. Specific studies have shown that compounds with similar structural features to this compound can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer cells, showing promising results in reducing cell viability .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex azetidine derivatives and other nitrogen-containing heterocycles .

Reactions and Yield Data

The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | THF, room temperature | 85 |

| Coupling reaction with amines | DMF, reflux | 78 |

| Cyclization with aldehydes | Ethanol, reflux | 90 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several azetidine derivatives including this compound. They tested these compounds against a panel of bacterial strains and found that the iodinated derivative exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of azetidine derivatives. The study highlighted that this compound induced apoptosis in MCF7 breast cancer cells via the activation of caspase pathways. The compound was shown to reduce cell viability by over 60% at a concentration of 10 µM after 48 hours .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The iodine atom may also play a role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of tert-butyl azetidine carboxylates, which differ primarily in their substituents on the azetidine ring. Key structural analogs include:

Physicochemical Properties

- Molecular Weight : The target compound (350.15 g/mol) is heavier than most analogs due to the iodine atom. For example, PB00141 has a molecular weight of 214.12 g/mol .

- Lipophilicity : The iodine atom increases logP compared to polar substituents (e.g., hydroxymethyl in PBN20120069) but remains less lipophilic than bromine-containing analogs (logP = 2.02 for the bromoethyl derivative) .

- Solubility : Fluorinated derivatives (e.g., PBN20120069) exhibit improved aqueous solubility due to polar functional groups, whereas the iodo-oxazole group may reduce solubility .

Research Findings and Challenges

- Synthetic Challenges : Introducing iodine may complicate purification and stability. For instance, the target compound is out of stock, possibly due to synthesis difficulties .

- Yield Comparisons : Morpholine and triazole derivatives achieve higher yields (65–83%) than indole or benzotriazole analogs (43–55%) , suggesting that steric and electronic factors influence reaction efficiency.

- Stability: Iodine’s sensitivity to light may necessitate specialized storage conditions, unlike fluorine or amino-substituted analogs .

Biological Activity

tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate is a compound characterized by the presence of an azetidine ring, an oxazole ring, and an iodine atom. This unique structure makes it a valuable intermediate in organic synthesis and has potential applications in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under controlled conditions.

- Introduction of the Oxazole Ring : A cyclization reaction involving suitable starting materials to form the oxazole structure.

- Protection of the Carboxyl Group : The carboxyl group is protected using tert-butyl groups to yield the final product.

These methods can be optimized for industrial production to ensure high yield and purity, utilizing automated reactors and continuous flow systems for efficiency .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The iodine atom and the oxazole ring enhance its reactivity and ability to bind to various biological macromolecules, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer properties. For instance, derivatives of oxazole have shown cytotoxic activity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 5b | U-937 | 10.38 | Microtubule destabilization |

These findings suggest that this compound may also possess similar anti-cancer properties, warranting further investigation into its efficacy against various cancer types .

Case Studies

A study evaluating related compounds demonstrated that those with oxazole moieties exhibited significant cytotoxicity against human leukemia and breast cancer cell lines. The compounds were found to induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents .

Comparative Analysis

When compared to other azetidine derivatives, this compound shows distinct structural features that may influence its reactivity and biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl 3-(4-bromoazetidine) | Bromine substituent | Moderate cytotoxicity |

| tert-butyl 3-(4-chloroazetidine) | Chlorine substituent | Lower activity compared to iodine derivative |

The presence of iodine in tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine enhances its potential as a more reactive and biologically active compound compared to its bromine or chlorine counterparts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step functionalization of the azetidine and oxazole rings. A common approach includes:

Azetidine Core Preparation : Start with tert-butyl azetidine-1-carboxylate derivatives (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) and introduce substituents via nucleophilic substitution or cycloaddition reactions .

Oxazole Iodination : Introduce the iodo group at the 4-position of the oxazole ring using electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) under controlled temperature (0–25°C) .

Coupling : Link the iodinated oxazole to the azetidine core via Suzuki-Miyaura cross-coupling or copper-mediated Ullmann reactions, using palladium or copper catalysts and ligands like XPhos .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility), temperature (60–100°C for coupling), and stoichiometry (1.2–2.0 equivalents of iodinating agents) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the oxazole and azetidine rings. The iodo group deshields adjacent protons (δ 7.5–8.5 ppm for oxazole C-H) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ≈ 365.0 Da) and isotopic patterns from the iodine atom .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects using SHELX for refinement and ORTEP-3 for visualization .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

- Procedure :

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps to resolve heavy atoms (iodine) .

Refinement : Refine thermal parameters and occupancy with SHELXL. Validate geometry using ORTEP-3 for graphical representation .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions?

- Case Example : If experimental NMR shows unexpected splitting (e.g., azetidine ring protons), compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*).

- Root Causes :

- Solvent Effects : Simulate shifts in DMSO-d6 vs. CDCl3 .

- Tautomerism : Assess oxazole ring protonation states via pH-dependent NMR .

Q. How can the reactivity of the iodo-oxazole moiety be leveraged in cross-coupling reactions?

- Applications :

- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh3)4, K2CO3, 80°C) to introduce biaryl motifs .

- Sonogashira : Couple with terminal alkynes (CuI, PdCl2(PPh3)2) for alkyne-functionalized derivatives .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

- Tools :

- SwissADME : Calculate log P (~2.5), solubility (Log S ≈ -4.5), and bioavailability (Lipinski compliance likely) .

- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina. The oxazole’s electron-deficient ring may engage in π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.